(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid (4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 57153-43-2
VCID: VC3853482
InChI: InChI=1S/C10H12O3S/c1-10(6-9(11)12)7-3-5-14-8(7)2-4-13-10/h3,5H,2,4,6H2,1H3,(H,11,12)
SMILES: CC1(C2=C(CCO1)SC=C2)CC(=O)O
Molecular Formula: C10H12O3S
Molecular Weight: 212.27 g/mol

(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid

CAS No.: 57153-43-2

Cat. No.: VC3853482

Molecular Formula: C10H12O3S

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid - 57153-43-2

Specification

CAS No. 57153-43-2
Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
IUPAC Name 2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)acetic acid
Standard InChI InChI=1S/C10H12O3S/c1-10(6-9(11)12)7-3-5-14-8(7)2-4-13-10/h3,5H,2,4,6H2,1H3,(H,11,12)
Standard InChI Key MBZWBAMMUGJINB-UHFFFAOYSA-N
SMILES CC1(C2=C(CCO1)SC=C2)CC(=O)O
Canonical SMILES CC1(C2=C(CCO1)SC=C2)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)acetic acid, reflecting its bicyclic core and substituents. The structure comprises a thieno[3,2-c]pyran ring system fused from thiophene and pyran moieties, with a methyl group at the 4-position and an acetic acid side chain . The SMILES notation CC1(C2=C(CCO1)SC=C2)CC(=O)O\text{CC1(C2=C(CCO1)SC=C2)CC(=O)O} accurately represents its connectivity, while the InChIKey MBZWBAMMUGJINB-UHFFFAOYSA-N ensures unambiguous identification .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number57153-43-2
Molecular FormulaC10H12O3S\text{C}_{10}\text{H}_{12}\text{O}_{3}\text{S}
Molecular Weight212.27 g/mol
InChIKeyMBZWBAMMUGJINB-UHFFFAOYSA-N
SMILESCC1(C2=C(CCO1)SC=C2)CC(=O)O

Physicochemical Properties

Physical State and Stability

The compound typically exists as a white to off-white powder with a melting point of 92.5°C . It is stable under standard laboratory conditions but may degrade upon prolonged exposure to moisture or extreme temperatures.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point92.5°C
Purity (HPLC)≥97%
Density1.34 g/cm³
Storage Conditions2–8°C, dry
Hazard CategoryPrecautionary MeasuresSource
Acute Toxicity (Oral)Avoid ingestion
Skin IrritantUse chemical-resistant gloves
Respiratory IrritantUse fume hood

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